Orysastrobin is a synthetic compound that exhibits geometric (E/Z) isomerism due to the presence of multiple methoxyimino functional groups and conjugated double bonds in its structure [1]. It typically exists as a solid at room temperature with a melting point of 99°C [1] [2].
Its solubility varies greatly depending on the solvent [1]:
For laboratory and research use, this compound is often prepared as stock solutions in DMSO. For in vivo studies, it can be formulated in various injection or oral solutions, such as suspensions in 0.5% carboxymethylcellulose sodium (CMC Na) or solutions in a mixture of DMSO, PEG300, Tween 80, and saline [2].
Primary Mode of Action: As a Quinone outside Inhibitor (QoI), this compound acts on the mitochondrial cytochrome bc1 complex, disrupting electron transport and halting ATP production [1]. This respiration inhibition provides broad-spectrum, protective, and curative fungicidal properties [1] [3].
Induced Resistance: Research on Arabidopsis thaliana shows that this compound can induce plant resistance against bacterial pathogens like Pseudomonas syringae [3]. This cross-protection involves induction of the jasmonic acid (JA) and ethylene (ET) defense pathways, activating defense genes AtVSP1.2 and PDF1.2 without activating the salicylic acid (SA) pathway marker PR1a [3].
The following diagram illustrates the dual activity of this compound.
The environmental profile of this compound is characterized by several key factors summarized in the table below [1].
| Aspect | Property |
|---|---|
| Aqueous Solubility | Moderate (80.6 mg/L) |
| Soil Adsorption/Mobility | Mobile, can leach to groundwater |
| Soil Persistence (DT₅₀) | Moderately persistent (55 days) |
| Bioaccumulation Potential | High |
| Avian Toxicity | Moderate |
| Aquatic Toxicity | Moderate to most species |
| Earthworm Toxicity | Moderate |
| Toxicity to Honeybees | Relatively non-toxic |
Toxicology Overview: Acute mammalian toxicity is moderate, with no skin or eye irritation or skin sensitization [4]. Studies observed adaptive changes in the duodenal mucosa and thyroid, leading to increased tumor incidence in rats and mice; however, these effects are considered to occur through a reversible mechanism with a clear threshold dose and no mutagenic potential, suggesting a low carcinogenic risk to humans [4]. This compound is not selectively toxic to reproduction [4].
Stereoselective Toxicity: Recent research highlights the environmental impact of its stereoisomers. Studies on zebrafish embryos have shown that this compound and its isomeric metabolites can cause cardiac developmental abnormalities, with toxicity being stereoselective [5].
For researchers, understanding the methodologies for studying this compound is crucial.
Toxicity Assay Using a Microplate: This protocol assesses fungicide toxicity on fungal biomass. Precultures are inoculated into test solutions in 96-well microplates and grown for 48 hours [6]. Fungal biomass is measured destructively by detecting ATP luminescence using a reagent like BacTiter-Glo [6]. Test solutions consist of a culture medium containing a geometric sequence of fungicide concentrations, with experiments conducted in multiple replicates [6].
Lysimeter Experiments for Environmental Fate: Lysimeter studies simulate pesticide behavior in the environment. Experiments compare the dissipation of nursery-box-applied pesticides (like this compound) and foliar-applied pesticides in controlled lysimeters versus actual paddy fields [7]. These studies analyze pesticide concentrations in paddy water over time using appropriate kinetic models to determine parameters like the time required for 50% dissipation (DT₅₀) [7].
Application in Disease Control: this compound is highly effective against rice blast (Magnaporthe oryzae) and sheath blight (Rhizoctonia solani) [1] [8] [9]. It is commonly used in nursery-box application, where the formulation is applied to rice seedlings in a nursery box before transplanting, aiding in early pest control [7].
The table below summarizes the key identification and physical property data available for this compound.
| Property Category | Details |
|---|---|
| IUPAC Name | A monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2E)-(methoxyimino){2-[(3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]phenyl}acetic acid with the amino group of methylamine [1] |
| CAS Registry Number | 248593-16-0 [1] |
| Molecular Formula | C₁₈H₂₅N₅O₅ [1] |
| Molecular Weight | 391.43 g/mol [1] |
| Melting Point | 97–101 °C [1] |
| Predicted Density | 1.16 ± 0.1 g/cm³ [1] |
| Solubility | Slightly soluble in DMSO and Methanol [1] |
| pKa | 11.26 ± 0.46 (Predicted) [1] |
| Appearance | White to off-white solid [1] |
As a strobilurin fungicide, this compound shares a common biochemical mode of action with other compounds in this class, such as azoxystrobin. The following diagram illustrates this mechanism.
Strobilurin inhibition of mitochondrial respiration leading to fungal cell death.
This mechanism is supported by studies on azoxystrobin, which show it binds to the quinol outer (Qo) site of the cytochrome bc1 complex, inhibiting mitochondrial respiration and energy production [2] [3] [4].
This compound is specialized for controlling blast and sheath blight in transplanted rice, targeting pathogens like Magnaporthe oryzae and Rhizoctonia solani [1]. The strobilurin market is growing, valued at USD 4.6 billion in 2024 and projected to reach USD 6.3 billion by 2033 [5].
A major challenge is fungal resistance, often linked to the G143A mutation in the cytochrome b gene [6]. This has led to increased development of pre-mixed formulations with fungicides from other classes to provide multi-site action and prolong effectiveness [6] [5].
For researchers designing experiments, note that strobilurins as a class can pose risks to non-target organisms, particularly aquatic life [4]. Standard ecotoxicity testing and careful disposal are essential.
While specific metabolic pathways for this compound are not detailed in the search results, its degradation in the environment is likely influenced by abiotic factors like photolysis and pH, similar to other strobilurins [3].
The technical data on this compound in the public domain is limited. The information presented relies heavily on a single chemical supplier profile [1] and inferences from the well-documented strobilurin azoxystrobin [2] [7] [4].
To proceed with your whitepaper, I suggest you:
The table below summarizes the core solubility and vapor pressure data for orysastrobin, which are critical for understanding its environmental behavior and formulation design.
| Property | Value | Conditions | Interpretation |
|---|---|---|---|
| Aqueous Solubility [1] | 80.6 mg/L | 20°C, pH 7 | Moderately soluble |
| Vapor Pressure [1] | 7.0 x 10⁻⁴ mPa | 20°C | Low volatility |
| Solubility in Organic Solvents [1] | |||
| - Ethyl acetate | 206,000 mg/L | 20°C | Highly soluble |
| - Toluene | 125,000 mg/L | 20°C | Highly soluble |
| - Propanol | 33,900 mg/L | 20°C | Freely soluble |
| - n-Heptane | 590 mg/L | 20°C | Slightly soluble |
| Partition Coefficient (Log P) [1] | 2.36 | - | Low |
Accurate detection and quantification of this compound, including its isomers and metabolites, are essential for residue analysis and environmental monitoring.
A robust multi-residue method has been developed for determining this compound and its main isomers (F001 and F033) in hulled rice [2].
While developed for herbicides, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method highlights best practices for analyzing complex pesticide mixtures, which can be adapted for this compound formulations [3].
The following diagram illustrates the sample preparation and analysis workflow for determining this compound residues in rice, integrating the methodologies described above.
Workflow for this compound residue analysis in rice [2].
This compound is a systemic strobilurin fungicide highly effective against major rice pathogens like Magnaporthe oryzae (blast) and Rhizoctonia solani (sheath blight) [1]. It is not approved for use in the European Union [1]. A significant concern is the emergence of fungal resistance, particularly related to the F129L mutation in the cytochrome b protein, which can reduce the efficacy of this compound and other Qo inhibitor fungicides [4].
The table below summarizes the quantitative data on orysastrobin's dissipation time in soil. DT₅₀ represents the time required for 50% of the substance to dissipate.
| DT₅₀ Value (Days) | Experimental Context | Soil Type / Conditions | Source |
|---|---|---|---|
| 55 days | Field studies (manufacturer's data) | Not specified | University of Hertfordshire PPDB [1] |
| 55 days | Field studies (moderately persistent) | Not specified | University of Hertfordshire PPDB [1] |
| 10.4 days | Lysimeter experiment, nursery-box application | Paddy water, Alluvial and Volcanic ash soils | PMC [2] |
The available data from the search results stem from two main types of studies, which are summarized in the diagram below.
When interpreting this data, please consider the following points:
The search results provide specific data points but not the comprehensive whitepaper you requested. To acquire more in-depth information:
The complete analytical procedure involves several key stages, from sample preparation to instrumental analysis, as illustrated below.
Here is the step-by-step methodology for determining orysastrobin residues in hulled rice.
While the cited method provides recovery data, specific chromatographic conditions (column, mobile phase, flow rate) for HPLC-UV are not detailed [2]. The following conditions are suggested as a starting point and must be optimized for your specific instrument and column.
The following table summarizes the key validation parameters reported for this method in the analysis of hulled rice [2].
| Validation Parameter | Performance Data |
|---|---|
| Analytes | This compound and its two isomers (F001, F033) |
| Recovery Range | 80.6% to 114.8% |
| Precision (RSD) | All < 20% |
| Quantification Limits (LOQ) | 0.002 - 0.02 mg/kg |
This protocol provides a robust and validated framework for determining this compound residues in rice using HPLC-UV. The method demonstrates acceptable accuracy, precision, and sensitivity for regulatory and food safety applications.
The following protocol is adapted from a published method for determining orysastrobin and its two main isomers (metabolite F001 and impurity F033) in hulled rice [1].
This method has demonstrated good performance, with net recovery rates ranging from 80.6% to 114.8% and relative standard deviations (precision) all below 20% [1].
For any LC-MS/MS method to be considered reliable, it must undergo a thorough validation process. The following table outlines the key parameters and their typical acceptance criteria, which are harmonized from current guidelines and industry practices [2] [3].
| Validation Parameter | Description | Recommended Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of the measured value to the true value [3]. | Within ±25% at the LLOQ; within ±20% at other levels [4]. |
| Precision | Degree of agreement between repeated measurements of the same sample [3]. | RSD ≤20% at the LLOQ; RSD ≤15% at other levels [4]. |
| Calibration Curve | Relationship between instrument response and analyte concentration [3]. | Standards within ±20% of nominal value (except LLOQ) [4]. |
| Lower Limit of Quantification (LLOQ) | Lowest concentration that can be reliably measured [3]. | Signal-to-noise (S/N) ≥20:1; accuracy and precision within ±25% [3] [4]. |
| Recovery | Efficiency of the sample preparation/extraction process [3]. | Should be consistent and reproducible [4]. Commonly 70-120% [5]. |
| Matrix Effect | Interference from the sample matrix on ionization [3]. | IS-normalized matrix factor CV ≤20% across 6-10 matrix lots [4]. |
| Specificity | Ability to measure the analyte accurately in the presence of other components [3]. | No significant interference (>20% of LLOQ) in 6-10 individual matrix lots [4]. |
| Stability | Analyte integrity under various storage and processing conditions [3]. | Within ±20% of nominal concentration [4]. |
For laboratories analyzing pesticides in high-water-content matrices like tomatoes, a modified QuEChERS method offers a faster and simpler alternative. The following workflow diagrams the process for multi-residue determination of hundreds of pesticides, a approach that can be adapted for this compound [5] [6].
The QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, and Safe) has revolutionized multi-residue pesticide analysis in various matrices since its introduction. Originally developed for high-water content commodities, this approach has been successfully adapted for a wide range of sample types including complex matrices with high fat or sugar content. The analysis of This compound, a broad-spectrum strobilurin fungicide used extensively in agriculture, presents particular challenges due to its physicochemical properties and the complex matrices from which it must be extracted. These application notes provide a detailed protocol for the extraction and analysis of this compound using a modified QuEChERS approach, incorporating the latest methodological advances and optimization strategies.
The versatility of QuEChERS lies in its adaptability to different sample types and analyte chemistries. Compared to traditional liquid-liquid or solid-phase extraction methods, QuEChERS preparation is faster, simpler, and more cost-effective while maintaining high analytical performance. As research into pesticide residues advances, QuEChERS has demonstrated exceptional recovery rates for various pesticide classes, with studies showing recoveries of 70-120% with relative standard deviations below 5% for a wide range of compounds [1]. These characteristics make it particularly suitable for routine analysis of this compound in monitoring programs and regulatory compliance testing.
This compound belongs to the β-methoxyacrylate class of fungicides, which act by inhibiting mitochondrial respiration in fungi. Understanding its chemical characteristics is essential for developing an effective extraction protocol. While specific physicochemical data for this compound is limited in the search results, strobilurin fungicides generally share common properties that influence their extraction behavior:
These properties guide the selection of extraction solvents, clean-up sorbents, and analytical instrumentation for accurate this compound quantification.
The extraction efficiency of this compound is significantly influenced by the sample matrix composition. Different matrices present unique challenges that must be addressed through method optimization:
Recent studies on edible insects, which represent high-fat matrices, demonstrated that optimizing the solvent-to-sample ratio significantly improved the extraction of lipophilic pesticides, with the number of detectable pesticides increasing markedly with higher acetonitrile volumes [2]. Similar principles apply to this compound extraction from various challenging matrices.
Table 1: Recommended QuEChERS Kits and Their Applications for this compound Extraction
| Product Type | Standard Method | Composition | Best For | Source |
|---|---|---|---|---|
| Extraction Kits | EN 15662:2008 | MgSO₄ + NaCl + citrate buffer | General use, wide pH range | [1] |
| Extraction Kits | AOAC 2007.01 | MgSO₄ + NaOAc | Acid-sensitive matrices | [1] |
| dSPE Tubes | EN 15662:2008 | MgSO₄ + PSA | High-sugar matrices | [1] |
| dSPE Tubes | AOAC 2007.01 | MgSO₄ + PSA + C18 | High-fat matrices | [1] |
Proper sample preparation is critical for obtaining representative results and ensuring method accuracy. The homogenization process must achieve a consistent particle size to facilitate efficient extraction.
Recent studies emphasize the importance of proper hydration for dry samples, as water is critical for making analytes accessible to the water-miscible extraction solvent. Research has shown that maintaining a 1:1 ratio between water and acetonitrile significantly improves extraction efficiency [3].
The extraction process is designed to efficiently transfer this compound from the sample matrix into the organic solvent while minimizing co-extraction of interfering compounds.
During optimization studies for pesticide extraction from edible insects, researchers found that increasing the volume of acetonitrile significantly enhanced the extraction efficiency of lipophilic pesticides. For challenging matrices, a 3:1 solvent-to-sample ratio (15 mL ACN to 5 g sample) provided superior recovery compared to standard ratios [2]. Similar optimization may be beneficial for this compound extraction from high-fat matrices.
Table 2: Optimization of Extraction Parameters for Different Matrix Types
| Matrix Type | Sample Weight (g) | Added Water (mL) | ACN Volume (mL) | Extraction Salts | Key Considerations |
|---|---|---|---|---|---|
| High-water (fruits, vegetables) | 10.0 | 0 | 10 | All types suitable | Standard protocol typically sufficient |
| High-fat (avocado, insects) | 5.0-10.0 | 3-10 | 10-15 | EN or AOAC buffered | Increased ACN volume improves recovery [2] |
| High-sugar (honey, fruits) | 5.0-10.0 | 5-10 | 10 | AOAC preferred | Additional water prevents gel formation |
| Dry (grains, flour) | 5.0 | 10 | 10 | EN or AOAC buffered | Maximum hydration critical [3] |
The clean-up step is essential for removing co-extracted interferents that can affect chromatographic performance and detector sensitivity. Selection of appropriate dSPE sorbents depends on the specific matrix composition.
For LC-MS/MS analysis, the extract may be diluted with mobile phase to reduce matrix effects. For GC-MS analysis, the extract can be analyzed directly or after solvent exchange to improve chromatographic performance [1].
The choice of dSPE sorbents should be guided by the matrix composition and the specific analytical challenges:
Research on edible insects with high fat content demonstrated that using dSPE products containing C18 sorbents was more effective at removing lipid interferences than basic PSA formulations [2] [3]. Similar considerations apply to this compound extraction from high-fat matrices.
The following workflow diagram illustrates the complete QuEChERS procedure for this compound extraction:
QuEChERS Workflow for this compound Extraction
The selection of analytical instrumentation depends on available equipment, required sensitivity, and the complexity of the matrix.
LC-MS/MS (Recommended):
GC-MS/MS:
Recent studies have demonstrated that LC-MS/MS provides superior sensitivity and selectivity for strobilurin fungicides compared to GC methods, particularly for thermally labile compounds [6].
Comprehensive method validation is essential to demonstrate the reliability, accuracy, and precision of the analytical method for this compound quantification.
Table 3: Method Validation Criteria Based on SANTE Guidelines
| Validation Parameter | Acceptance Criteria | Typical Performance for QuEChERS | Reference |
|---|---|---|---|
| Linearity (R²) | ≥ 0.995 | 0.9940 - 0.9999 | [2] |
| Recovery (%) | 70 - 120 | 64.54 - 122.12 (97.87% within range) | [2] |
| Repeatability (RSD%) | ≤ 15 | 1.86 - 6.02 | [2] |
| LOD (μg/kg) | - | 1 - 10 | [2] |
| LOQ (μg/kg) | - | 10 - 15 | [2] |
| Matrix Effects (%) | Minimal | -33.01 - 24.04 | [2] |
Low Recovery:
Matrix Effects:
Poor Chromatography:
Recent studies have demonstrated that freeze-drying as a sample preparation technique can enhance analytical precision and maintain the integrity of pesticide residues in complex matrices by eliminating water content without applying heat, thus reducing the likelihood of thermal degradation [2]. This approach may be beneficial for this compound analysis in challenging matrices.
When implementing this method for regulatory testing, consider the following:
The QuEChERS method provides a robust, efficient, and reliable approach for the extraction and analysis of this compound in various agricultural matrices. By following this optimized protocol, laboratories can achieve high-quality results that comply with international regulatory standards. The adaptability of the QuEChERS approach allows for method customization based on specific matrix characteristics and analytical requirements.
Future developments in QuEChERS methodology for strobilurin fungicides like this compound may include enhanced sorbents for improved clean-up efficiency, automated systems for higher throughput, and expanded multi-residue applications covering a broader range of pesticides and metabolites.
Orysastrobin is a strobilurin-class fungicide, and its analytical standard is used for precise quantification in research and regulatory testing [1].
Table 1: Specifications for this compound Analytical Standards
| Specification | Sigma-Aldrich (PESTANAL) | Fujifilm Wako Pure Chemical Corporation |
|---|---|---|
| Product Code/Number | 32428 | 159-02681 |
| Purity | Not explicitly stated (Analytical Standard grade) | ≥ 95.0% (by Capillary GC); ≥ 95.0% (by qNMR) [2] |
| Assay | - | 95.0+% [2] |
| Molecular Formula | C₁₈H₂₅N₅O₅ [1] | C₁₈H₂₅N₅O₅ [2] |
| Molecular Weight | 391.42 g/mol [1] | 391.42 g/mol [2] |
| Form | Neat [1] | White - pale yellowish red, crystalline powder - powder or mass [2] |
| Storage | Limited shelf life; see expiry date on label [1] | Keep at 2-10°C [2] |
Notes on Purity and Selection:
The following protocols are compiled from established methodologies in scientific literature and supplier recommendations.
This protocol is adapted from the application note provided by Sigma-Aldrich [1].
1. Scope This method describes the determination of this compound residues in rice samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and confirmatory analysis by Liquid Chromatography coupled to Tandem Mass Spectrometry with Electrospray Ionization (LC-ESI-MS/MS).
2. Principle The sample is extracted with an organic solvent. The extract is cleaned up and concentrated before analysis. This compound is separated chromatographically and detected by UV absorbance. For higher sensitivity and confirmation, mass spectrometry with Selected Reaction Monitoring (SRM) is used.
3. Reagents and Materials
4. Equipment
5. Procedure
6. Identification and Quantification Identify this compound by comparing its retention time to the analytical standard. Quantify using a calibration curve constructed from the standard solutions.
The experimental workflow for this protocol is visualized below.
This method is specifically optimized for a complex matrix like hot pepper (Capsicum annuum L.) [1].
1. Scope This method determines this compound in hot pepper, which presents a challenging matrix due to its color and compound complexity.
2. Key Modifications from Protocol 1
The workflow for analyzing a complex matrix like hot pepper is more involved, as shown below.
Table 2: Cross-Reactivity Data of Strobilurin Fungicides [3]
| Strobilurin Fungicide | Cross-Reactivity in Anti-Azoxystrobin Immunoassay |
|---|---|
| Azoxystrobin | 100% (Reference) |
| Dimoxystrobin | 0.7% |
| Fluoxastrobin | 1.0% |
| Kresoxim-methyl | 0.6% |
| Metominostrobin | 1.7% |
| This compound | 1.6% |
| Picoxystrobin | 1.8% |
| Pyraclostrobin | 0.5% |
| Trifloxystrobin | 0.4% |
Note: This data is relevant if using an immunoassay for initial screening. The low cross-reactivity for this compound indicates that such an assay is not suitable for its direct detection but confirms the specificity of chromatographic methods [3].
These application notes provide a foundation for the accurate analysis of this compound. The protocols can be adapted and validated for specific laboratory requirements and sample matrices. The purity of the analytical standard is paramount for all quantitative results, and sourcing a standard with a certified CoA, such as the one from Fujifilm Wako, is critical for high-quality research.
1. Core Finding and Proposed Mechanism A 2017 study demonstrated that orysastrobin can improve tolerance to root-cutting injury (a simulation of transplanting shock) and chilling stress in rice seedlings [1]. The proposed mechanism involves a dual action:
2. Experimental Protocol for Transplanting Injury Assay The protocol below is reconstructed and expanded based on the methodologies cited in the research [1].
| Protocol Step | Detailed Description & Parameters |
|---|---|
| 1. Plant Material & Growth | Use pre-germinated seeds of a standard rice cultivar. Grow seedlings in a controlled environment for 14 days prior to treatment [1]. |
| 2. Treatment Application | Prepare this compound as a soil drench or seedling dip. The specific effective concentration from the study was not published in the abstract; preliminary range-finding trials are recommended. Include control groups treated with water. |
| 3. Injury Induction | Root-Cutting Injury: Carefully remove seedlings from growth medium and subject them to a standardized root-trimming protocol to simulate transplanting shock [1]. |
| 4. Chilling Stress (Optional) | For experiments including chilling stress, expose treated and injured seedlings to low temperatures (e.g., 4-10°C) for a predetermined duration [1]. |
| 5. Recovery & Data Collection | Re-plant seedlings and monitor during recovery. Assess the following parameters at 7 and 14 days after treatment [1]:
3. Quantitative Data Summary The following table summarizes the key positive outcomes observed in the study [1].
| Measured Parameter | Effect of this compound Treatment |
|---|---|
| Root Length | Increased growth after root-cutting injury and chilling stress [1]. |
| Shoot Height | Increased growth after root-cutting injury and chilling stress [1]. |
| Water Loss | Decreased post-injury or chilling stress [1]. |
| H₂O₂ Accumulation | Decreased overproduction [1]. |
| Transpiration Rate | Decreased [1]. |
| APX & GR Activity | Increased [1]. |
To build a complete application dossier, the following experimental avenues are suggested:
The diagram below synthesizes the proposed mechanism by which this compound mitigates transplanting injury, as revealed by the study [1].
While the foundational evidence is promising, advancing this research requires addressing several gaps:
Orysastrobin, a strobilurin-type fungicide, demonstrates remarkable capacity for inducing broad-spectrum resistance in plants against diverse pathogens. While initially developed for its direct antifungal activity through inhibition of mitochondrial respiration in fungi, recent research has revealed that this compound activates potent defense mechanisms in plants that provide protection against fungal, bacterial, and viral pathogens [1] [2]. This systemic resistance represents a valuable asset in integrated pest management programs, potentially reducing overall pesticide usage while enhancing crop productivity and quality.
The induction of systemic resistance by this compound operates through a sophisticated mechanism that primes the plant's immune system for enhanced response to subsequent pathogen challenges. When applied to plants, this compound triggers a signaling cascade involving key plant hormones including jasmonic acid (JA), ethylene (ET), and in some cases salicylic acid (SA) [2] [3]. This priming effect results in faster and stronger activation of defense responses upon pathogen recognition, including enhanced production of pathogenesis-related (PR) proteins, phytoalexins, and reactive oxygen species (ROS) [4] [3]. The signaling network orchestrating this compound-induced resistance involves recognition at the cell surface, transduction through kinase cascades, and activation of transcription factors that regulate defense gene expression.
The following diagram illustrates the key signaling pathways and physiological changes involved in this compound-induced systemic resistance:
Figure 1: Signaling Pathways in this compound-Induced Systemic Resistance. This compound application triggers recognition events that activate multiple hormonal signaling pathways, leading to a primed state with enhanced capacity for defense compound production.
This compound is commercially available as water-dispersible granules (WG), suspension concentrate (SC), and emulsifiable concentrate (EC) formulations. For resistance induction applications, WG formulations at 25-50% active ingredient concentration are recommended due to their superior leaf surface distribution and rainfastness. Prepare working solutions using clean, neutral pH water (pH 6.5-7.5) to maintain compound stability. Avoid alkaline water (pH >8.0) as it accelerates hydrolysis and reduces efficacy. Addition of approved stickers/spreaders at 0.01-0.05% v/v can enhance leaf coverage and penetration, particularly for waxy leaf surfaces.
Optimal application timing varies with crop developmental stage and pathogen pressure. The table below summarizes recommended application parameters for different implementation strategies:
Table 1: this compound Application Parameters for Induced Resistance
| Application Method | Concentration (ai) | Application Volume | Growth Stage | Number of Applications | Interval (Days) |
|---|---|---|---|---|---|
| Seed Treatment | 0.5-1.0 g/kg seed | 5-10 mL/kg seed | Pre-planting | 1 | - |
| Soil Drench | 50-100 ppm | 100-200 mL/plant | 2-4 leaf stage | 1-2 | 14-21 |
| Foliar Spray | 50-100 ppm | 200-500 L/ha | 4-6 leaf stage | 2-3 | 14-28 |
| Trunk Injection* | 10-25 ppm | 2-5 mL/cm trunk diameter | Dormant season | 1 | Annual |
Note: *Trunk injection primarily for perennial crops; ai = active ingredient
For seed treatment, apply as a slurry formulation using commercial seed treaters, ensuring uniform coverage. Allow treated seeds to dry completely for 24 hours before planting. For soil drench applications, apply around the root zone when soil moisture is adequate but not saturated. Foliar sprays should be administered using medium-fine sprays (200-300 µm droplet size) for optimal coverage, preferably during early morning or late afternoon to minimize UV degradation and maximize leaf uptake.
Cereals (wheat, rice, corn): Apply at tillering and stem elongation stages for protection against foliar and head diseases. Vegetables (tomato, cucumber, pepper): Begin applications at 2-4 true leaf stage, with follow-up applications prior to flowering and fruit set. Fruit trees (apple, grape, citrus): Time applications to coincide with bud break, petal fall, and early fruit development stages. Ornamentals: Apply during active growth periods when environmental conditions favor disease development.
To verify induced resistance activation in treated plants, conduct pathogen challenge assays using appropriate model pathogens. For dicot plants, Pseudomonas syringae pv. tomato (bacterial speck) or Botrytis cinerea (gray mold) are suitable challenge pathogens. For monocots, Magnaporthe oryzae (rice blast) or Fusarium graminearum (wheat scab) provide effective bioassays.
Protocol: Detached Leaf Pathogen Challenge
Monitor the expression of defense-related genes to confirm activation of systemic resistance pathways. The table below outlines key molecular markers for different resistance pathways:
Table 2: Molecular Markers for Monitoring Induced Resistance Pathways
| Resistance Pathway | Target Genes | Expression Timeline | Detection Method |
|---|---|---|---|
| JA/ET Signaling | PDF1.2, VSP2, HEL | 24-48 hours post-treatment | qRT-PCR |
| SA Signaling | PR-1, PR-2, PR-5 | 48-72 hours post-treatment | qRT-PCR, ELISA |
| Phenylpropanoid Pathway | PAL, CHS, LOX | 24-96 hours post-treatment | qRT-PCR, Enzyme Assay |
| ROS Metabolism | RBOHD, GST, CAT | 6-24 hours post-treatment | qRT-PCR, Enzyme Assay |
| Cell Wall Reinforcement | CALLOSE SYNTHASE, POD | 24-72 hours post-treatment | Histochemical Staining |
Protocol: RNA Extraction and qRT-PCR Analysis
Protocol: Phenylalanine Ammonia-Lyase (PAL) Activity Assay
Protocol: β-1,3-Glucanase Activity Assay
To mitigate the development of fungicide resistance and enhance the durability of this compound, implement combination strategies with fungicides having different modes of action. The following table outlines effective combination partners based on in silico and empirical studies:
Table 3: Recommended Fungicide Combinations with this compound
| Combination Partner | Fungicide Class | Target Pathogen | Mixing Ratio | Resistance Management Benefit |
|---|---|---|---|---|
| Thiram | Dithiocarbamate | Botrytis cinerea, Plasmopara viticola | 1:1 to 1:2 | Broad-spectrum activity with multi-site action |
| Cyproconazole | Demethylation inhibitor | Fusarium spp., rusts | 2:1 to 1:1 | Enhanced systemic activity with different molecular target |
| Famoxadone | QoSI fungicide | G143A-mutated cytochrome b | 1:1 | Effective against QoI-resistant strains |
| Ethaboxam | Tubulin assembly inhibitor | Oomycete pathogens | 1:1 to 2:1 | Different mode of action for resistance mitigation |
| Metalaxyl-M | Phenylamide | Phytophthora spp., Pythium spp. | 1:1 | Complementary activity against oomycetes |
Annual field crops: Implement this compound in rotation with unrelated fungicide classes, applying at critical growth stages rather than on a calendar basis. Greenhouse production: Combine with biological control agents for enhanced resistance induction with reduced chemical inputs. Perennial systems: Integrate with cultural practices (pruning, sanitation) and reserve for high-disease-pressure periods to minimize selection pressure.
The following workflow diagram illustrates a recommended integrated disease management approach incorporating this compound:
Figure 2: Integrated Disease Management Workflow Incorporating this compound. This season-long strategy emphasizes appropriate application timing and resistance monitoring to maintain long-term efficacy.
This compound represents a dual-purpose crop protection agent that combines direct antifungal activity with the ability to prime plant immune systems for enhanced resistance against diverse pathogens. The protocols outlined in this document provide researchers and agricultural professionals with standardized methods for implementing and validating this compound-induced resistance across various cropping systems. Proper application following these guidelines can significantly enhance crop health and yield stability while reducing overall pesticide inputs.
When implementing these protocols, researchers should adapt specific parameters (concentrations, application intervals) to local conditions, crop species, and pathogen pressures. Regular resistance monitoring is essential to preserve the long-term efficacy of this valuable tool through appropriate anti-resistance strategies. The combination of this compound with other disease management approaches in an integrated framework will provide the most sustainable and effective crop protection outcomes.
1. Disease Overview and Significance Sheath blight (ShB), caused by the soil-borne fungus Rhizoctonia solani AG1-IA, is one of the most destructive diseases of rice worldwide [1]. It can cause significant yield losses, typically ranging from 20% to 50%, with some reports of losses up to 70% under conditions favorable for the disease [2] [3] [1]. The pathogen survives between seasons as sclerotia in soil or infected plant debris and spreads through irrigation water or direct hyphal growth [2] [1]. The widespread adoption of semi-dwarf, high-yielding varieties and the use of high doses of nitrogen fertilizer have contributed to the increased incidence and severity of this disease [2] [4].
2. The Role of Orysastrobin in Disease Management While specific application data for this compound is limited in the search results, one study refers to it as a "chemical fungicide" that can induce resistance against a bacterial disease, hinting at its potential role in plant disease management [5]. In practice, fungicides like this compound are a critical component of integrated ShB management, especially since complete genetic resistance in rice varieties is not available [4] [1]. Its use should be strategically timed and combined with cultural practices to maximize efficacy and minimize the risk of fungicide resistance development in pathogen populations [3] [1].
3. Complementary Control Strategies
The management of sheath blight requires an integrated approach. The table below summarizes key non-chemical strategies that should be used in conjunction with fungicide applications.
| Strategy | Implementation | Key Benefit(s) |
|---|---|---|
| Varietal Selection | Use varieties with moderate resistance or less susceptibility. Indica varieties often show more resistance than japonica [6]. | Reduces initial disease severity and reliance on chemicals [1]. |
| Cultural Practices | Avoid high seeding rates and excessive nitrogen fertilizer [1]. Implement crop rotation with non-host crops [1]. | Reduces canopy humidity, creating a less favorable microclimate for disease [2] [1]. Decreases soil inoculum levels [1]. |
| Biological Control | Apply formulated bacterial bioagents (e.g., Bacillus subtilis, Pseudomonas spp.) [3]. | Suppresses pathogen growth; one study showed a 55.25% reduction in lesion length and a 58.51% increase in yield [3]. Offers an environmentally friendly option. |
4. Sheath Blight Disease Cycle
The diagram below illustrates the disease cycle of Rhizoctonia solani in rice, based on information from the search results [2] [1]. Understanding this cycle is crucial for timing interventions effectively.
The following protocol outlines general best practices for fungicide application against sheath blight, which can be adapted for this compound once the specific manufacturer's instructions are consulted.
1. Scouting and Timing
2. Application Specifications
3. Resistance Management
The search highlights a significant gap in the publicly available literature regarding specific application parameters for this compound. Future research should focus on:
The table below summarizes the key storage conditions and stability information for this compound from the search results.
| Aspect | Recommended Conditions |
|---|---|
| Powder Form (General) | Store at -20°C, sealed, away from moisture and light [1] [2] [3]. |
| Stock Solution (DMSO) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light) [1] [2] [3]. |
| Appearance | Solid, white to off-white color [1] [2]. |
| Handling Precautions | Causes skin and serious eye irritation. May cause an allergic skin reaction. Wear protective gloves [4]. |
For long-term stability, store the solid (powder) form of this compound at -20°C in a tightly sealed container to protect it from moisture and light [1] [2] [3].
Stock solutions are often prepared in DMSO [1] [2]. For extended stability:
Safety data indicates that this compound is a skin and eye irritant and may cause skin sensitization [4]. When handling:
The substance is classified as stable under recommended storage conditions, but moisture is listed as an incompatible condition to avoid [4]. Exposure to water can lead to decomposition, which may reduce the compound's efficacy and stability in your experiments.
The diagram below outlines the key decision points for properly storing and handling this compound in a lab setting.
The table below summarizes the key information on this compound's solubility and standard preparation methods, primarily derived from its product specification sheet [1].
| Property / Aspect | Details |
|---|---|
| Purity | ≥98% [1] |
| Molecular Weight | 391.42 g/mol [1] |
| Appearance | Solid at room temperature [1] |
| Solubility in DMSO | Soluble. Suggested for stock solution preparation [1]. |
| Solubility in Methanol | Information not explicitly found in search results. |
| Typical Stock Solution | Dissolve in DMSO to create concentrated stock (e.g., 5-20 mM), then dilute into aqueous buffers [1]. |
For research purposes, this compound is typically prepared as a concentrated stock solution in DMSO before being diluted into aqueous systems for biological assays [1]. The following diagram illustrates this general workflow and the options for in vivo formulation if water solubility is insufficient.
For in vivo studies where low water solubility is an issue, the literature suggests several formulation options [1]:
What should I do if this compound does not dissolve completely in my aqueous buffer? This is expected behavior. This compound has low water solubility and should first be dissolved in a small volume of DMSO to create a concentrated stock solution (e.g., 10-100 mM). This stock can then be diluted into your aqueous buffer, ensuring the final DMSO concentration is compatible with your experimental system (typically ≤1% for cell-based assays) [1].
Are there any stability concerns I should be aware of when storing this compound solutions?
The table below summarizes key physicochemical properties of this compound relevant to its stability and analysis [1].
| Property | Value / Description | Experimental Note / Implication |
|---|---|---|
| Chemical Group | Strobilurin fungicide; Methoxyiminoacetamide [1] | Mode of action: Respiration inhibitor (QoL fungicide, FRAC code 11) [1]. |
| Water Solubility | 80.6 mg/L (at 20 °C, pH 7) [1] | Moderately soluble; behavior in aqueous systems is concentration-dependent. |
| Octanol-Water Partition Coeff. (Log P) | 2.36 [1] | Suggests low mobility; may adsorb to soil and organic matter. |
| Soil DT₅₀ (Field) | 55 days [1] | Moderately persistent in the soil environment. |
| Vapour Pressure | 7.0 x 10⁻⁴ mPa [1] | Low volatility; loss via evaporation is minimal. |
| General Hydrolysis | Not generally susceptible [1] | Relatively stable to hydrolysis under standard conditions. |
| Isomerism | Exhibits geometric (E/Z) isomerism [1] | Critical for analysis: Method must separate and quantify this compound and its isomers [2]. |
A primary consideration for analysis is that this compound exhibits geometric (E/Z) isomerism due to the presence of multiple methoxyimino functional groups and conjugated double bonds. Any analytical method must be capable of separating and quantifying these isomers [2] [1].
The following method, adapted from a published procedure for rice, can serve as a starting point for analyzing this compound and its main isomers (F001, F033) in various matrices [2].
1. Extraction
2. Cleanup
3. Instrumental Analysis
The workflow for this analytical method is summarized in the diagram below:
Based on the available information, here are answers to potential technical questions.
Q1: What is the most critical factor to consider when developing an analytical method for this compound? A1: The most critical factor is accounting for its geometric isomerism. Your chromatographic method must be optimized to achieve baseline separation of this compound from its isomers (like F001 and F033) to ensure accurate quantification. Using a C18 column and the LC conditions described above has been proven effective [2] [1].
Q2: My recovery rates for this compound are low and inconsistent. What could be the issue? A2: Low recovery can stem from several points in the workflow:
Q3: The available literature lacks specific hydrolysis/photolysis protocols for this compound. How can I design my study? A3: You can design a robust study by following general principles for pesticide fate research, using the available this compound data as a guide.
The information available is a starting point, but you will likely need to delve deeper to design complete experiments.
A robust HPLC method development process typically involves four key stages [1]:
For optimization, three parameters are critical, listed in order of increasing importance: retention (k), column efficiency (N), and selectivity (α). Adjusting selectivity, often by changing the column chemistry or mobile phase pH, is the most effective way to improve separation [1].
The table below outlines common issues you might encounter and potential solutions based on general principles and examples from similar analyses.
| Problem & Symptom | Potential Root Cause | Troubleshooting Steps & Solutions |
|---|
| Poor Peak Shape (Tailing/Asymmetry) | - Interaction with residual silanols on column
You can adapt the following workflow, inspired by a pesticide residue analysis in rice, to develop and optimize your method for orysastrobin [4].
1. Initial Scouting and Separation
2. Sample Preparation (Critical Step) Complex samples like plant tissues require effective extraction and cleanup.
3. Fine-Tuning with Experimental Design For a systematic optimization of multiple factors (e.g., buffer pH, % of organic solvent, gradient time, column temperature), use a chemometric approach like Response Surface Methodology (RSM).
The following diagram illustrates the logical workflow for this optimization process.
What is the most effective way to improve the separation of two co-eluting peaks? The most effective approach is to alter the selectivity (α). This is best achieved by changing the column chemistry (e.g., switching from a C18 to a Phenyl-Hexyl column) or by adjusting the pH of the mobile phase, which can significantly impact the ionization state of ionizable analytes [1] [2] [3].
How can I mitigate matrix effects from complex biological samples? Matrix effects can be mitigated by:
What are the key advantages of using chemometrics in method development? Using chemometric tools like a D-optimal design allows for the simultaneous optimization of multiple variables (e.g., mobile phase composition, flow rate, temperature). This approach extracts the maximum information from a minimal number of experiments, saving time and resources while finding a robust set of optimal conditions [4].
Orysastrobin is a strobilurin fungicide used primarily in rice cultivation to control blast and other fungal pathogens [1]. The following table summarizes its key environmental fate properties:
| Property | Value | Interpretation / Significance |
|---|---|---|
| Soil DT₅₀ (Field) | 55 days [1] | Moderately persistent. The time for 50% of the substance to degrade in the field. |
| Soil DT₅₀ (Lab) | 55 days [1] | Consistent laboratory-measured degradation rate. |
| Water Solubility | 80.6 mg/L (at 20 °C, pH 7) [1] | Moderate solubility, potential for movement in water. |
| Mobility | Mobile [1] | Can leach to groundwater. |
| General Biodegradability | No data [1] | Public data on inherent biodegradability is lacking. |
While direct remediation protocols are not established in the available literature, you can manage its persistence and reduce environmental impact through the following application and resistance management strategies:
The diagram below outlines a strategic workflow for managing this compound use and assessing its impact, based on established agricultural practices.
Soil Management and Resistance Monitoring Workflow: This diagram illustrates a recommended workflow integrating application planning and resistance monitoring to manage the persistence of this compound.
What is the primary metabolic pathway of this compound in the environment? The available public data from the University of Hertfordshire's database states that this compound is "not generally susceptible to hydrolysis," but does not provide detailed information on its primary metabolic pathway or breakdown products [1].
Are there any documented cases of microbial bioremediation for this compound? The search results do not contain any specific information on microbial strains or bioremediation techniques proven to accelerate the degradation of this compound in soil.
Here are answers to anticipated frequently asked questions, structured for a technical support context.
What is resistance, and how does it develop? Resistance is a heritable change in a pathogen population that is reflected in the repeated failure of a product to achieve the expected level of control when used according to its label recommendations. It arises from the overuse or misuse of a fungicide, which selects for resistant forms of the pathogen, leading to the evolution of resistant populations [1].
What are the core principles of managing fungicide resistance? The primary goal of resistance management is to prevent or delay the development of resistance, or to help regain susceptibility in populations where resistance has already arisen. It is generally easier to prevent resistance than to reactively regain susceptibility once it has occurred [1]. The key strategies involve:
How should I design a rotation strategy with this compound? The cornerstone of resistance management is alternating this compound with fungicides from different, unrelated MoA groups. You should ensure that successive generations of a pathogen are not challenged with fungicides sharing the same MoA. The following table can be used as a template for building such a strategy, though specific MoA groups for rotation with this compound should be confirmed via local expert advice and the FRAC guidelines [1].
| Strategy Phase | Recommended MoA Group / Chemical Class | Example Active Ingredient(s) | Key Consideration |
|---|---|---|---|
| Window 1 | This compound's MoA Group (e.g., QoI fungicides) | This compound | Apply during a defined treatment window. |
| Window 2 | An unrelated MoA Group (e.g., Demethylation Inhibitors) | Tebuconazole, Propiconazole | Follow local guidelines for specific crop/pest complexes [1]. |
| Window 3 | Another distinct MoA Group (e.g., Succinate Dehydrogenase Inhibitors) | Penthiopyrad, Fluxapyroxad | Avoid using the same MoA group in consecutive generations of the pathogen [1]. |
For researchers needing to confirm and monitor resistance, here are detailed methodologies.
Protocol 1: In vitro Fungicide Sensitivity Assay
This protocol is used to generate concentration-mortality data and determine the effective concentration that inhibits growth by 50% (EC₅₀) for different pathogen isolates.
Protocol 2: Molecular Detection of Target-Site Mutations
This method identifies specific genetic mutations known to confer resistance, such as in the cytochrome b gene for QoI fungicides like this compound.
The following table summarizes the key findings from recent studies on naproxen's activity in different biological models.
| Biological System | Observed Effect / Inhibition | Key Parameters / Markers Measured | Experimental Context / Notes |
|---|---|---|---|
| RAW264.7 Macrophage Cells [1] [2] | Synergistic inhibition of NO, TNF-α, IL-6, iNOS, COX-2, ROS with a naproxen-cinnamic acid derivative (NDC) & resveratrol. | Levels of NO, TNF-α, IL-6, ROS; Protein expression of iNOS, COX-2; Cell viability (MTT assay). | Effect mediated via NF-κB, MAPK, and PI3K/Akt signaling pathways. Optimal synergistic ratio was NDC:Resveratrol at 2:1. |
| Male Wistar Rats [3] | Induction of oxidative stress & genotoxicity. | ↑ Liver: ALT, AST, ALP, TBIL, LPO; ↓ GSH; ↑ DNA damage (Comet assay), micronucleus formation. | Study on naproxen's toxicity profile; demonstrates its potential to cause oxidative stress, not alleviate it. |
| Pisum sativum (Pea) Roots [4] | Induction of oxidative stress; Alteration of root morphology & anatomy. | ↑ H₂O₂, superoxide, lipid peroxidation; ↓ membrane integrity, antioxidant capacity; Changes in root tissue structure. | Represents naproxen as an environmental stressor to plants, not a protective agent. |
This protocol is adapted from the study on the synergistic effect between a naproxen derivative and resveratrol in RAW264.7 cells [1] [2].
The diagram below illustrates the key signaling pathways inhibited by the naproxen derivative (NDC) and resveratrol combination, as identified in the research [1] [2].
Q1: Is there a known synergistic effect between naproxen and orysastrobin? Based on the current search results, there is no available scientific data on the combined use of naproxen and this compound. The searched studies focused on naproxen's effects in isolation, its derivatives combined with other compounds like resveratrol, or its role as a stressor in toxicology and plant studies [1] [4] [3]. Research on this compound was not present in the results.
Q2: What is the recommended ratio for testing the combination of a naproxen derivative and resveratrol? The most effective synergistic ratio identified in the studies on RAW264.7 cells was a 2:1 molar ratio of the naproxen-cinnamic acid derivative (NDC) to resveratrol [1] [2]. This ratio yielded the lowest Combination Index (CI) value, indicating strong synergy in inhibiting NO production.
Q3: Can naproxen itself alleviate oxidative stress? The evidence suggests the opposite. Studies in both mammalian and plant models show that naproxen induces oxidative stress rather than alleviates it. In rat studies, it increased lipid peroxidation and depleted glutathione [3], while in pea plants, it led to elevated levels of hydrogen peroxide and superoxide [4].
The abscisic acid (ABA) signaling pathway is a central regulator of plant stress responses. The diagram below illustrates the core ABA signaling module and its crosstalk with other pathways, integrating information from your search results.
Diagram Title: Core ABA Signaling and Crosstalk in Rice
This diagram shows the core ABA signaling module where ABA binding to PYL receptors inhibits PP2C phosphatases, leading to SnRK2 kinase activation and subsequent gene expression changes for stress adaptation [1]. It also includes the OsNAC120 transcription factor, a critical node that balances growth (via GA) and drought tolerance (via ABA) [2], and the SLR1 DELLA protein, a key regulator in the GA signaling pathway [3].
The table below summarizes key genes and their functions in rice hormone signaling and stress response, compiled from the search results.
| Gene/Protein | Function/Description | Key Interactions/Effects |
|---|---|---|
| PYL/RCAR [1] | ABA receptor family (13 members in rice). | Inhibits PP2C activity upon ABA binding; OsPYL2, 9, 10 implicated in stress tolerance. |
| PP2C [1] [4] | Clade A protein phosphatases; negative regulators of ABA signaling. | Inhibit SnRK2 kinases; dominant-negative abi1-1 disrupts ABA signaling [4]. |
| SnRK2 [1] [2] | Sucrose Non-fermenting1-Related Protein Kinase 2. | Activates TFs like ABF/ABI5; OsSAPK9 phosphorylates OsNAC120 [2]. |
| SLR1 [3] | DELLA protein, repressor of GA signaling. | Integrates GA and ABA pathways; interacts with OsNAC120 and OsNF-YA3 [3] [2]. |
| OsNAC120 [2] | NAC transcription factor. | Balances growth & stress; promotes GA biosynthesis, represses ABA biosynthesis. |
This standard molecular biology protocol is essential for genomic analyses, such as preparing DNA for PCR genotyping of the genes listed above [5].
Step 1: Sample Lysis
Step 2: Phenol-Chloroform Extraction
Step 3: DNA Precipitation
Step 4: DNA Washing & Resuspension
Q1: The text in my Graphviz pathway diagrams is fuzzy or has poor contrast. How can I fix this?
fontcolor and fillcolor attributes for all nodes to have high contrast (e.g., light text on a dark background or vice versa). Using vector output formats like SVG can also improve sharpness [6]. The DOT code in this guide uses a color palette designed for clarity.Q2: What is the functional significance of the large number of PYL receptors in rice?
SLR1 [3]. The Rice Genome Annotation Project (RGAP) is another key resource for sequence and genomic context information [1].
To provide context, here is a summary of the available toxicity data for several well-studied strobilurins, particularly in aquatic models like zebrafish. This illustrates the type of data that is typically generated for a comparative guide.
Table: Comparative Toxicity of Selected Strobilurin Fungicides in Zebrafish
| Fungicide | Key Toxicity Findings / Endpoints | Experimental Concentration / Level |
|---|---|---|
| Pyraclostrobin | Induced 100% mortality in zebrafish embryos; significantly inhibited mitochondrial complex III activity; reduced ATP production; increased oxidative stress [1]. | 125-250 nM (approx. 0.04-0.08 mg/L) [1]. |
| Trifloxystrobin | Induced 100% mortality in zebrafish embryos; significantly inhibited mitochondrial complex III activity; reduced ATP production; increased oxidative stress [1]. | 125-250 nM (approx. 0.06-0.12 mg/L) [1]. |
| Azoxystrobin | Lower acute toxicity to zebrafish embryos (no mortality at 250 nM); induced oxidative stress, DNA damage, and developmental toxicity in other studies [1] [2]. | 50-250 nM (approx. 0.02-0.11 mg/L) [1]. |
| Kresoxim-methyl | Lower acute toxicity to zebrafish embryos (no mortality at 250 nM) [1]. | 50-250 nM (approx. 0.02-0.08 mg/L) [1]. |
| Metyltetraprole (Novel Strobilurin) | Caused significant hyperactivity; altered gene expression related to mitochondrial electron transport chain [3]. | 100 µg/L (0.1 mg/L) [3]. |
The primary mechanism of action underlying this toxicity is the inhibition of mitochondrial respiration, which is consistent across all strobilurin fungicides. The following diagram illustrates this common pathway and its downstream toxic effects.
The methodologies cited in the search results for assessing strobilurin toxicity are well-standardized. The following workflow outlines a typical protocol using a zebrafish model, which you can adapt for comparative studies.
In plants, the Jasmonic Acid (JA) and Ethylene (ET) defense pathways are crucial for combating specific types of threats. The JA pathway is predominantly activated in response to necrotrophic pathogens (which kill host tissue) and herbivore attack, while the ET pathway also contributes to defense against necrotrophs [1].
These pathways are part of a complex signaling network where they can interact antagonistically or synergistically with other hormone pathways, such as Salicylic Acid (SA), to tailor the plant's defense response to the specific stressor [1].
The core architecture of the JA signaling pathway can be broken down into several key stages, from initiation to cellular response. The diagram below illustrates this process and its key components.
Given the lack of specific data on orysastrobin, validating its induction of the JA/ET pathway would require a carefully designed experimental approach. The table below outlines potential methodologies and measurable parameters based on standard practices in plant hormone signaling research.
| Investigation Area | Key Measurable Parameters | Potential Experimental Methods |
|---|---|---|
| Hormone Levels | Endogenous concentrations of JA, JA-Ile, and ET. | Liquid chromatography-mass spectrometry (LC-MS), gas chromatography (GC). |
| Gene Expression | Transcript levels of JA/ET biosynthetic and marker genes (e.g., LOX, AOS, OPR, ERF1). |
Quantitative Real-Time PCR (qRT-PCR), RNA-Seq. |
| Defense Phenotypes | Growth inhibition of necrotrophic pathogens; plant resistance bioassays. | Pathogen infection assays; measurement of lesion sizes. |
To build a comprehensive case for this compound's activity, you could consider a multi-tiered experimental strategy:
The table below summarizes the key data found in the search results.
| Aspect | Available Data |
|---|---|
| Acute Mammalian Toxicity | Moderate toxicity [1]. |
| Developmental Toxicity | Induced cardiac abnormalities and developmental delays in zebrafish embryos at 5.0 mg/L [2] [3]. |
| Irritation & Sensitization | Caused no skin or eye irritation in rabbits; negative in skin sensitization test (guinea pigs) [4]. |
| Bioaccumulation Potential | High [1]. |
| Ecotoxicity to Aquatic Life | Moderately toxic to most aquatic species [1]. |
| Ecotoxicity to Bees & Birds | Relatively non-toxic to honeybees; moderately toxic to birds [1]. |
| Soil Degradation (DT₅₀) | 55 days (moderately persistent) [1]. |
| Water Solubility | 80.6 mg/L at 20°C (moderate) [1]. |
| Mode of Action | Respiration inhibitor, QoI fungicide (FRAC Group 11) [1]. |
While the core mammalian toxicological studies were not detailed, a recent study investigated the developmental toxicity of this compound on zebrafish embryos, providing a potential model for ecotoxicological assessment.
kcnn6a and amhc [3].The experimental workflow of this study can be visualized as follows:
Irritant;Health Hazard;Environmental Hazard